3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Overview
Description
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C12H14N4O This compound features a pyridine ring fused with an oxadiazole ring and a piperidine moiety
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antimicrobial , and antioxidant properties, suggesting that they may interact with multiple targets.
Mode of Action
Oxadiazole derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been shown to inhibit the growth of cancer cells .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer , antimicrobial , and antioxidant activities, suggesting that they may induce a variety of cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of piperidine-4-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with unique electrical and charge-transport properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 1-[2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridin-2-yl)prop-2-en-1-one.
Pyridine Derivatives: Compounds such as 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine.
Uniqueness
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine stands out due to its unique combination of a pyridine ring, an oxadiazole ring, and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-piperidin-4-yl-5-pyridin-3-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFNRRRGXGJZNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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